molecular formula C13H19O3P B8639012 alpha-(Diethoxyphosphorylmethyl)styrene CAS No. 51876-00-7

alpha-(Diethoxyphosphorylmethyl)styrene

Cat. No.: B8639012
CAS No.: 51876-00-7
M. Wt: 254.26 g/mol
InChI Key: RLKPZAJMZSWRSO-UHFFFAOYSA-N
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Description

Alpha-(Diethoxyphosphorylmethyl)styrene is a styrene derivative modified with a diethoxyphosphorylmethyl group (-CH₂-PO(OEt)₂). The styrene backbone enables polymerization, while the phosphoryl group may influence solubility, stability, and interaction with other molecules .

Properties

CAS No.

51876-00-7

Molecular Formula

C13H19O3P

Molecular Weight

254.26 g/mol

IUPAC Name

3-diethoxyphosphorylprop-1-en-2-ylbenzene

InChI

InChI=1S/C13H19O3P/c1-4-15-17(14,16-5-2)11-12(3)13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3

InChI Key

RLKPZAJMZSWRSO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=C)C1=CC=CC=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of Styrene Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Water Solubility Log Kow Vapor Pressure (mmHg)
Styrene (C₈H₈) C₈H₈ 104.15 0.43 mg/m³ 2.96 5.0 (20°C)
Alpha-methylstyrene (C₉H₁₀) C₉H₁₀ 118.18 <1 mg/L 3.20 1.2 (25°C)
Alpha-(Diethoxyphosphorylmethyl)styrene C₁₃H₁₉O₃P 278.26 (estimated) Moderate (polar solvents) ~1.5–2.5 (estimated) <0.1 (estimated)

Key Observations :

  • Solubility: The phosphoryl group enhances polarity, likely improving solubility in polar solvents (e.g., ethanol, acetone) over styrene, which is hydrophobic (water solubility: 0.43 mg/m³) .

Chemical Reactivity

Table 2: Reactivity Comparison
Compound Polymerization Behavior Stability Key Reactivity Features
Styrene Radical polymerization; exothermic Stable under inert conditions Susceptible to peroxidation
Alpha-methylstyrene Slower polymerization due to steric hindrance Thermally stable up to 200°C Resistance to chain transfer
This compound Likely retarded polymerization due to phosphoryl group Hydrolytically sensitive (P-O bonds) Phosphoryl group enables nucleophilic substitution

Key Observations :

  • Polymerization : The phosphoryl group may act as a chain-transfer agent or inhibitor, similar to additives that retard styrene polymerization rates .
  • Hydrolytic Stability : The P-O bonds in the phosphoryl group could make the compound susceptible to hydrolysis, unlike styrene or alpha-methylstyrene .
  • Functionalization : The phosphoryl group offers sites for further chemical modification (e.g., phosphorylation reactions) .

Key Observations :

  • Flame Retardancy: The phosphoryl group may enhance flame-retardant properties, similar to other organophosphorus compounds .
  • Toxicity: Organophosphates are often associated with neurotoxicity, but diethoxy derivatives may exhibit lower acute toxicity compared to industrial pollutants like alpha-HCH (e.g., log Kow 3.8, high persistence) .

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